

Physicochemical Properties of Pentane-3-thiol

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Pentane-3-thiol

CAS No.: 616-31-9

Cat. No.: S3343122

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The table below summarizes key data for **pentane-3-thiol**, essential for experimental planning and product identification [1] [2].

Property	Value
CAS Registry Number	616-31-9
Molecular Formula	C ₅ H ₁₂ S
Molecular Weight	104.21 g/mol
Density	0.83 g/cm ³
Boiling Point	105°C (at 760 mmHg) / 387.05 K
Flash Point	15°C
Index of Refraction	1.439

Safety and Handling Notes

- Flammability:** The low flash point of **15°C** classifies **pentane-3-thiol** as highly flammable. All operations must be conducted away from ignition sources like hot plates and open flames [2].

- **Ventilation:** Use a fume hood to prevent inhalation and contain the characteristic unpleasant odor of thiols.
 - **Personal Protective Equipment (PPE):** Wear appropriate nitrile gloves, safety goggles, and a lab coat.
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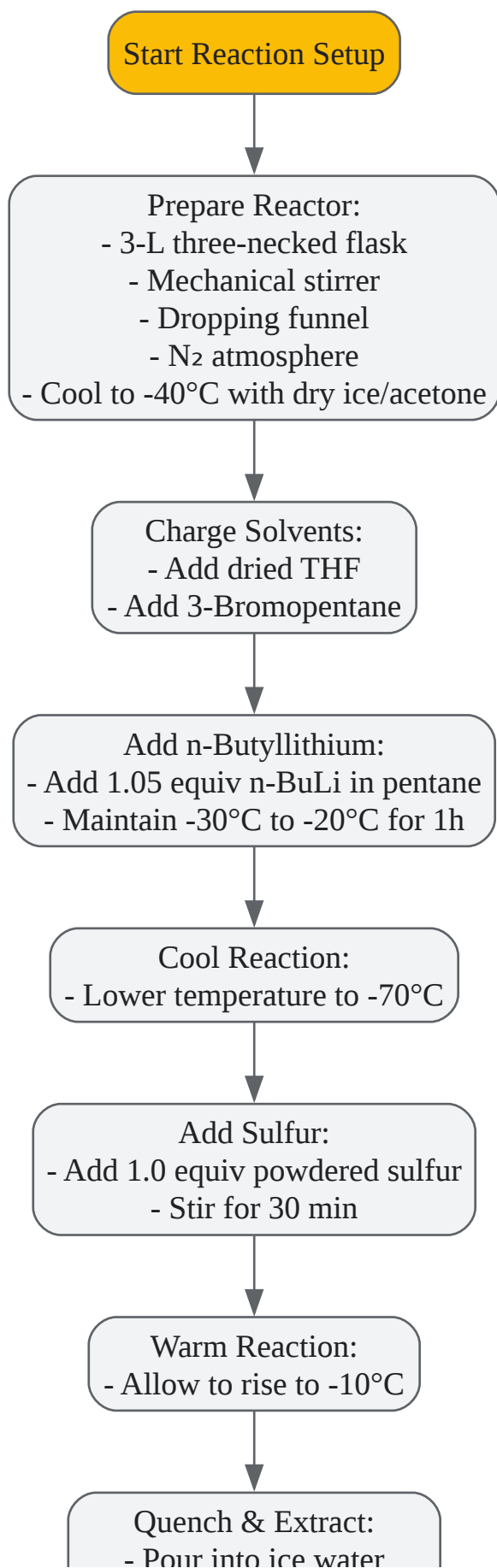
Synthetic Protocol for Pentane-3-thiol

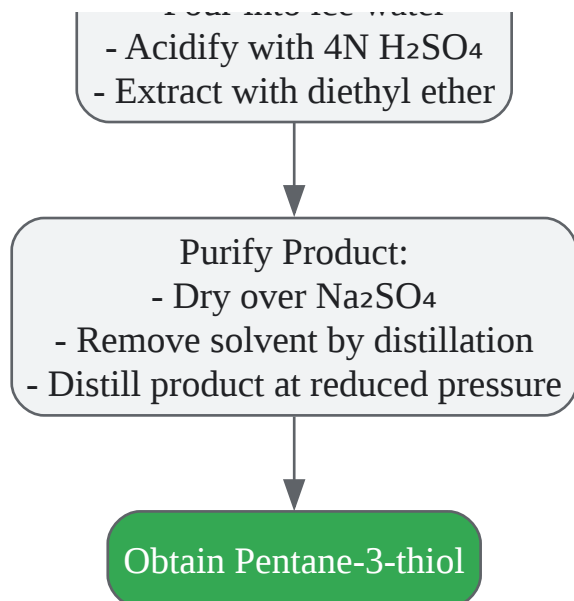
This procedure is adapted from the synthesis of 2-thiophenethiol, which uses a general organolithium sulfurization route [3]. The synthesis of **pentane-3-thiol** would proceed via 3-pentyllithium.

Reaction Scheme

- **Metalation:** $3\text{-Bromopentane} + 2 \text{ Li} \rightarrow 3\text{-Pentyllithium} + \text{LiBr}$
- **Sulfurization:** $3\text{-Pentyllithium} + \text{S} \rightarrow 3\text{-Pentylthiolate}$
- **Acidification:** $3\text{-Pentylthiolate} + \text{H}^+ \rightarrow \text{Pentane-3-thiol}$

The following workflow diagram outlines the key stages of the synthesis.





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Synthesis Workflow for **Pentane-3-thiol**

Materials

| Reagent | Quantity | Notes | | :--- | :--- | :--- | | 3-Bromopentane | 0.67 mol | Starting material. | | *n*-Butyllithium (*n*-BuLi) | 0.70 mol | 1.05 equiv; 1.35 M solution in pentane. | | Sulfur (S₈) | 0.67 mol | 1.0 equiv; finely powdered. | | Tetrahydrofuran (THF) | 500 mL | Anhydrous, distilled from LiAlH₄ or similar. | | Diethyl Ether | ~600 mL | For extraction. | | Sulfuric Acid (H₂SO₄) | ~200 mL | 4 N aqueous solution, for acidification. | | Sodium Sulfate (Na₂SO₄) | Anhydrous, for drying. |

Step-by-Step Procedure

- **Reaction Setup:** Assemble a **3-L three-necked flask** with a mechanical stirrer, a 600-mL dropping funnel, and a nitrogen inlet. Purge the flask with dry nitrogen and maintain a positive pressure throughout the reaction [3].
- **Charge Solvents:** Add **500 mL of dry THF** and **0.67 mol of 3-bromopentane** to the flask. Begin stirring and cool the mixture to **-40°C** using an acetone-dry ice bath [3].
- **Metalation:** Slowly add **0.70 mol of *n*-BuLi** solution (in pentane) via the dropping funnel over approximately 5 minutes. Maintain the reaction temperature between **-30°C and -20°C** for **1 hour** to generate 3-pentyllithium [3].

- **Sulfurization:** Further cool the reaction mixture to **-70°C**. Add **0.67 mol of powdered sulfur** in one portion. Stir the mixture vigorously at this temperature for **30 minutes** [3].
- **Reaction Completion:** Allow the reaction mixture to warm to **-10°C**. The solution can be poured into **1 L of rapidly stirred ice water** to dissolve the lithium thiolate intermediate [3].
- **Acidification and Extraction:** Carefully acidify the cold aqueous mixture with **4 N sulfuric acid** until $\text{pH} < 2$. **Immediately extract** the liberated thiol with three **200-mL portions of diethyl ether** [3].
- **Work-up:** Combine the ether extracts and wash with two 100-mL portions of water to remove residual acid. Dry the organic layer over **anhydrous sodium sulfate** [3].
- **Purification:** Remove the diethyl ether by rotary evaporation. Purify the crude product by **distillation under reduced pressure**. The target product is expected to boil at approximately **53-56°C at 5 mmHg** (extrapolated from the reference procedure) [3].

Expected Yield and Characterization

- **Yield:** The adapted procedure is expected to yield **65-70%** of **pentane-3-thiol** [3].
- **Characterization:** The final product is a yellow oil. Key characterizing data can be compared with the values in the **Physicochemical Properties** table above [1] [2].

Application Notes for Drug Development

Thiol-containing compounds like **pentane-3-thiol** are valuable intermediates in medicinal chemistry. Recent advances highlight their role in constructing bioisosteres, which are substituents or groups with similar physical or chemical properties that can impart beneficial changes to lead compounds.

- **Sulfur-Functionalized Bicyclopentanes:** Bicyclo[1.1.1]pentane (BCP) is a key scaffold used as a bioisostere for *para*-substituted phenyl rings or *tert*-butyl groups, improving metabolic stability, solubility, and reducing lipophilicity. A 2025 study demonstrates a sustainable, metal-free method to synthesize 1-thiol-3-alkyl BCPs via a visible-light-driven multicomponent reaction [4] [5]. This method simultaneously constructs C-C and C-S bonds directly from [1.1.1]propellane, highlighting the utility of thiolation strategies in modern green chemistry approaches for drug discovery [4].

Analytical Methods and Troubleshooting

Problem	Possible Cause	Suggested Solution
Low Yield	Incomplete metalation; oxygen/moisture degradation.	Ensure anhydrous conditions; use fresh, titrated <i>n</i> -BuLi; confirm reaction temperature.
Product Purity Issues	Co-distillation of starting material (3-bromopentane) or disulfides.	Use careful fractional distillation. Disulfides can form during work-up if acidification is slow.
Formation of Disulfides	Oxidation of the thiol during work-up or storage.	Acidify the aqueous phase rapidly and extract immediately under an inert atmosphere if possible. Store the final product under inert gas at low temperature.

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